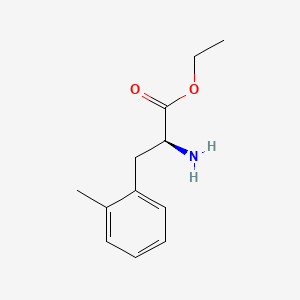

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester

Descripción general

Descripción

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a carboxylic acid ester group, and a tolyl group attached to the alpha carbon. The stereochemistry of the compound is specified as (S), indicating that it is the enantiomer with the S-configuration at the chiral center.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester typically involves the following steps:

Starting Material: The synthesis begins with the appropriate starting materials, such as (S)-2-Amino-3-O-tolyl-propionic acid.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Esterification: Utilizing large reactors and continuous flow systems to carry out the esterification process efficiently.

Catalysts and Solvents: Employing more efficient catalysts and solvents to enhance the reaction rate and yield.

Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: The major product is the corresponding alcohol.

Substitution: Products include amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester has various applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways: It may influence metabolic pathways, leading to the formation of bioactive metabolites.

Comparación Con Compuestos Similares

Similar Compounds

®-2-Amino-3-O-tolyl-propionic acid ethyl ester: The enantiomer with the R-configuration.

2-Amino-3-phenyl-propionic acid ethyl ester: A similar compound with a phenyl group instead of a tolyl group.

Uniqueness

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester is unique due to its specific stereochemistry and the presence of the tolyl group, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester, also known as ethyl (S)-2-methylphenylalanine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its molecular properties, biological mechanisms, and relevant research findings.

Molecular Properties

- Chemical Formula : C₁₂H₁₇NO₂

- Molar Mass : 207.27 g/mol

- CAS Number : 164453-67-2

- Synonyms : Ethyl (S)-2-methylphenylalanine, L-Phenylalanine α-methyl-, ethyl ester

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways, particularly in the modulation of pain and inflammation. It has been studied for its role as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Inhibition of COX Enzymes

Research indicates that this compound exhibits significant inhibitory activity against COX-1 and COX-2 enzymes:

- COX-1 Inhibition : The compound shows a high selectivity for COX-1, which is involved in maintaining gastric mucosa integrity.

- COX-2 Inhibition : It also inhibits COX-2, which is primarily responsible for inflammation and pain. The inhibition of COX-2 is particularly relevant in developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs like ibuprofen.

Case Studies and Experimental Data

- In Vivo Studies : A study published in MDPI highlighted that derivatives of this compound demonstrated enhanced anti-inflammatory effects compared to standard treatments. The compound was found to have a favorable pharmacokinetic profile, suggesting potential for therapeutic use in pain management .

- Structure-Activity Relationship (SAR) : Research has revealed that modifications to the molecular structure can significantly affect the biological activity. For instance, substituents such as chlorine or methyl groups on the aromatic ring enhance COX inhibitory activity .

- Comparative Analysis : A comparative study indicated that this compound showed a potency that was approximately 3.5% less than indomethacin, a well-known anti-inflammatory drug . This positions it as a promising candidate for further development.

Data Table: Biological Activity Comparison

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Relative Potency to Indomethacin |

|---|---|---|---|

| This compound | 0.32 | 1.81 | 96.5% |

| Indomethacin | 0.30 | 0.12 | 100% |

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-(2-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCRQTYOSJMLBE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936947 | |

| Record name | Ethyl 2-methylphenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164453-67-2 | |

| Record name | Ethyl 2-methylphenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.